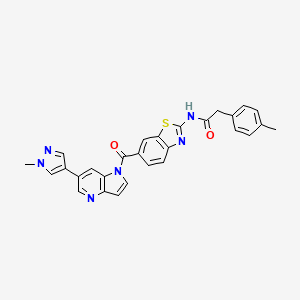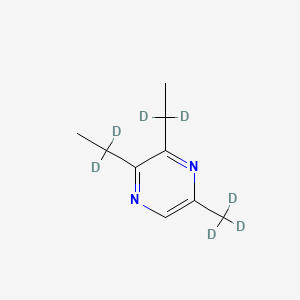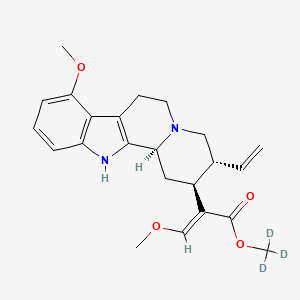
Paynantheine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of paynantheine-d3 involves the incorporation of deuterium atoms into the paynantheine molecule. One common method is the enantioselective thiourea-catalyzed Pictet–Spengler reaction, which forms the tetrahydro-β-carboline ring . This is followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Paynantheine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Paynantheine-d3 is used to study the metabolic pathways and pharmacokinetics of paynantheine in various biological systems .
Biology: Research on this compound helps in understanding its interaction with biological receptors and enzymes, particularly in the context of its potential therapeutic effects .
Industry: While its industrial applications are limited, this compound is valuable in the pharmaceutical industry for drug development and testing .
Mécanisme D'action
Paynantheine-d3 exerts its effects primarily through interactions with opioid receptors. It acts as a competitive antagonist at the human mu opioid receptor, which may contribute to its ability to reduce alcohol intake . The compound also interacts with serotonin receptors, although with lower affinity . These interactions influence various molecular pathways, including those involved in pain modulation and addiction .
Comparaison Avec Des Composés Similaires
Mitragynine: Another major alkaloid in Mitragyna speciosa with similar pharmacological properties.
Speciogynine: A diastereomer of mitragynine with comparable effects.
7-Hydroxymitragynine: A more potent derivative of mitragynine with stronger opioid receptor activity.
Uniqueness: Paynantheine-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems that are not possible with non-labeled analogs .
Propriétés
Formule moléculaire |
C23H28N2O4 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |
Clé InChI |
JGZKIGWXPPFMRG-BAESUDMPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC |
SMILES canonique |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


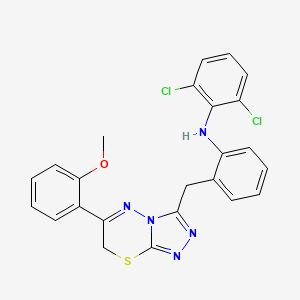
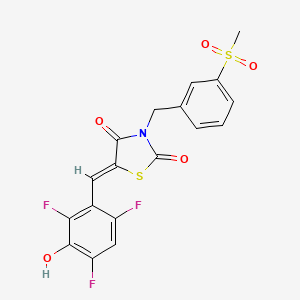
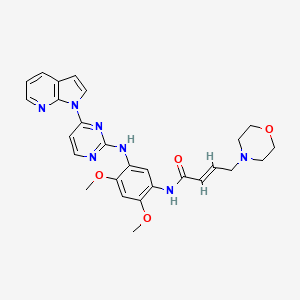
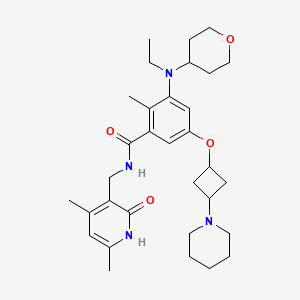
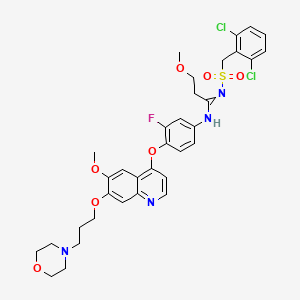
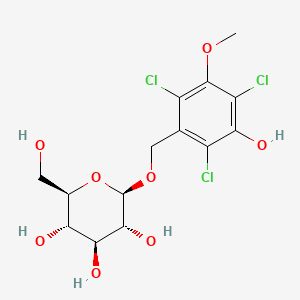
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
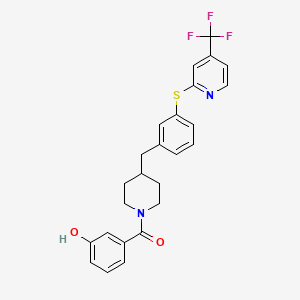
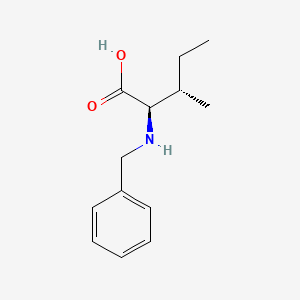
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


